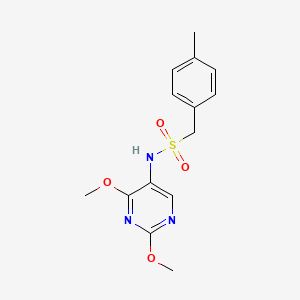

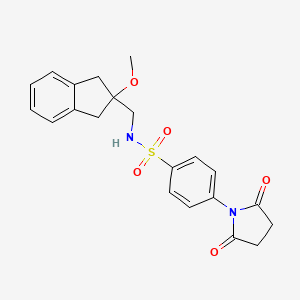

![molecular formula C14H10N2OS B2784320 N-(benzo[d]thiazol-5-yl)benzamide CAS No. 922879-50-3](/img/structure/B2784320.png)

N-(benzo[d]thiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[d]thiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its mechanism of action and its ability to produce biochemical and physiological effects. In

Scientific Research Applications

Anti-Tubercular Activity

N-(1,3-benzothiazol-5-yl)benzamide: and its derivatives have garnered attention due to their potential as anti-tubercular agents. Researchers have synthesized various benzothiazole-based compounds and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Key points include:

- Synthetic Pathways : These compounds are synthesized through diverse methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

- In Vitro and In Vivo Activity : The newly synthesized molecules exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Mechanism of Resistance : The review also covers the mechanism of resistance of anti-TB drugs .

- Molecular Docking Studies : Researchers explore structure-activity relationships and perform molecular docking studies against the target DprE1 to identify potent inhibitors with enhanced anti-tubercular activity .

Anti-Oligomer Activity

Another intriguing application involves the compound’s impact on protein aggregation:

- Identification of Promising Compounds : Photoreactive cross-linking assays led to the identification of N-(1,3-benzothiazol-5-yl)benzamide (5-NBA) as a potent inhibitor of oligomerization .

- Cell-Based Assay : 5-NBA inhibits inclusion formation in M17D neuroblastoma cells expressing inclusion-prone αS-3K::YFP .

Herbicide Research

In the field of herbicide development, novel compounds based on N-(1,3-benzothiazol-5-yl)benzamide have been explored:

- Inhibition of PPO : Researchers have designed and synthesized N-aryl amides with benzothiazole moieties as potential inhibitors of protoporphyrinogen oxidase (PPO), a target for herbicides .

Other Applications

While the above fields are well-studied, there may be additional applications worth exploring:

Mechanism of Action

- The primary target of this compound is not well-documented in the literature. However, recent studies have suggested that it exhibits antibacterial activity . Further research is needed to identify specific molecular targets.

- Antibacterial Activity : SAR (structure-activity relationship) studies indicate that substituents like nitro and methoxy groups at the 4th position of the phenyl ring enhance the antibacterial action .

- Membrane Depolarization : Halogenated derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides can depolarize bacterial membranes, contributing to bacterial killing .

- Iron Starvation : Iron starvation is part of the mechanism of action, affecting siderophore biosynthesis and heme regulation .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFLPCBMVUFUPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

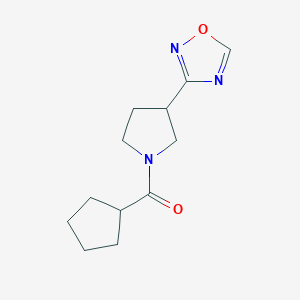

![3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784245.png)

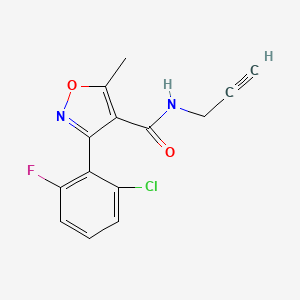

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2784249.png)

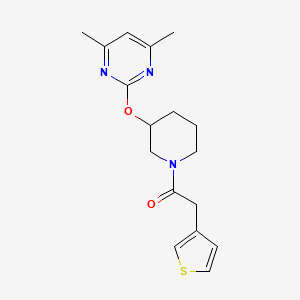

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)

![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine](/img/structure/B2784256.png)